Cas no 932457-41-5 (N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide)

N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 化学的及び物理的性質
名前と識別子
-
- N-[(3-Methoxyphenyl)methyl]-2-oxo-4-phenyl-1(2H)-quinazolineacetamide
- N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenylquinazolin-1-yl)acetamide
- F3167-1543
- VU0512274-1
- N-(3-methoxybenzyl)-2-(2-oxo-4-phenylquinazolin-1(2H)-yl)acetamide
- 932457-41-5
- AKOS002029265
- N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
- N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide
-
- インチ: 1S/C24H21N3O3/c1-30-19-11-7-8-17(14-19)15-25-22(28)16-27-21-13-6-5-12-20(21)23(26-24(27)29)18-9-3-2-4-10-18/h2-14H,15-16H2,1H3,(H,25,28)
- InChIKey: TZDFPKHGFXBRHA-UHFFFAOYSA-N
- ほほえんだ: O=C1N=C(C2C=CC=CC=2)C2C=CC=CC=2N1CC(NCC1C=CC=C(C=1)OC)=O
計算された属性
- せいみつぶんしりょう: 399.15829154g/mol
- どういたいしつりょう: 399.15829154g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 3
- 重原子数: 30
- 回転可能化学結合数: 6
- 複雑さ: 644
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3.7
- トポロジー分子極性表面積: 71Ų
じっけんとくせい
- 密度みつど: 1.22±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 15.09±0.46(Predicted)
N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3167-1543-40mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 40mg |
$140.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-5μmol |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 5μl |
$63.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-3mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 3mg |
$63.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-15mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 15mg |
$89.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-1mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 1mg |
$54.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-10mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 10mg |
$79.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-20μmol |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 20μl |
$79.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-4mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 4mg |
$66.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-5mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 5mg |
$69.0 | 2023-04-27 | |
Life Chemicals | F3167-1543-100mg |
N-[(3-methoxyphenyl)methyl]-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide |
932457-41-5 | 90%+ | 100mg |
$248.0 | 2023-04-27 |
N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide 関連文献
-
Bo Wang,Thomas Blin,Aleksandr Käkinen,Xinwei Ge,Emily H. Pilkington,John F. Quinn,Michael R. Whittaker,Pu Chun Ke,Feng Ding Polym. Chem., 2016,7, 6875-6879
-
Sheng-Guang Ban,Xiao-Hua Liu,Tao Ling,Cun-Ku Dong,Jing Yang,Xi-Wen Du RSC Adv., 2016,6, 2500-2503
-
Shigeto Fukushima,Michiaki Kumagai,Aki Inoue,Peng Mi,Kazuko Toh,Yuji Morimoto,Nobuhiro Nishiyama Biomater. Sci., 2016,4, 826-838
-
Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
-
Kang Min Ok,Eun Ok Chi,P. Shiv Halasyamani Chem. Soc. Rev., 2006,35, 710-717
-
Przemysław Biegański,Łukasz Szczupak,Konrad Kowalski RSC Chem. Biol., 2021,2, 368-386
-
Daoyang Chen,Xiaojing Shen,Liangliang Sun Analyst, 2017,142, 2118-2127
-
Carsten Glock,Helmar Görls,Matthias Westerhausen Chem. Commun., 2012,48, 7094-7096
N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamideに関する追加情報
Research Update on N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS: 932457-41-5)
In recent years, the compound N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (CAS: 932457-41-5) has garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This research briefing aims to provide an up-to-date synthesis of the latest findings related to this compound, focusing on its chemical properties, biological activities, and potential clinical implications.
The quinazolinone scaffold, which forms the core structure of this compound, is known for its diverse pharmacological activities, including anti-inflammatory, anticancer, and antimicrobial effects. Recent studies have demonstrated that modifications to the quinazolinone framework, such as the introduction of the N-(3-methoxyphenyl)methyl-2-acetamide moiety, can significantly enhance its bioactivity and selectivity. The compound 932457-41-5 has shown promising results in preliminary in vitro and in vivo studies, particularly in the context of cancer therapy and neurodegenerative diseases.
One of the key findings from recent research is the compound's ability to inhibit specific kinase pathways involved in tumor proliferation. A 2023 study published in the Journal of Medicinal Chemistry revealed that 932457-41-5 exhibits potent inhibitory activity against EGFR (Epidermal Growth Factor Receptor) and HER2 (Human Epidermal Growth Factor Receptor 2), with IC50 values in the nanomolar range. This suggests its potential as a targeted therapy for cancers that overexpress these receptors, such as certain types of breast and lung cancers.
In addition to its anticancer properties, recent investigations have explored the neuroprotective effects of 932457-41-5. A study conducted by researchers at the University of Cambridge demonstrated that this compound can cross the blood-brain barrier and reduce oxidative stress in neuronal cells. These findings open new avenues for its application in treating neurodegenerative disorders like Alzheimer's and Parkinson's diseases. The mechanism appears to involve the modulation of mitochondrial function and the reduction of reactive oxygen species (ROS) production.
From a chemical synthesis perspective, recent advancements have focused on optimizing the production of 932457-41-5 to improve yield and purity. A 2024 patent application describes a novel catalytic process that reduces the number of synthetic steps while maintaining high enantiomeric purity. This development is particularly important for scaling up production for potential clinical trials.
Despite these promising findings, challenges remain in the development of 932457-41-5 as a therapeutic agent. Current research is addressing issues related to its pharmacokinetic profile, including bioavailability and metabolic stability. Several research groups are working on structural analogs to improve these properties while maintaining the compound's biological activity.
In conclusion, N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide (932457-41-5) represents a promising candidate for multiple therapeutic applications. Ongoing research continues to uncover its molecular mechanisms and potential clinical benefits, positioning it as a compound of significant interest in medicinal chemistry and drug development. Future studies will likely focus on preclinical evaluation and the development of optimized derivatives with enhanced pharmacological properties.
932457-41-5 (N-(3-methoxyphenyl)methyl-2-(2-oxo-4-phenyl-1,2-dihydroquinazolin-1-yl)acetamide) 関連製品
- 2166978-69-2(1-{bicyclo2.2.1heptan-2-yl}-3-methyl-1H-pyrazole-4-carboxamide)
- 418785-68-9(4-fluoro-N-(furan-2-ylmethyl)-2-methylaniline)
- 1698756-77-2(1-Methyl-5-(piperidin-4-yl)-1H-1,2,3-triazole-4-carboxylic acid)
- 111079-03-9(Isoxazole,5-methyl-3-(trifluoromethyl)-)
- 1965309-76-5((5-Bromo-1H-indazol-3-yl)-acetic acid tert-butyl ester)
- 2034282-47-6(6-methoxy-N-(quinolin-6-yl)pyrimidine-4-carboxamide)
- 873673-30-4(N-(3,5-dimethylphenyl)-5-ethyl-2-methoxybenzene-1-sulfonamide)
- 2171299-05-9(4-(1r,3r)-3-({(9H-fluoren-9-yl)methoxycarbonyl}amino)cyclobutanecarbonylmorpholine-3-carboxylic acid)
- 2098131-34-9(6-(2-Aminoethoxy)quinoline dihydrochloride)
- 2167472-45-7(tert-butyl 2-(isothiocyanatomethyl)butanoate)